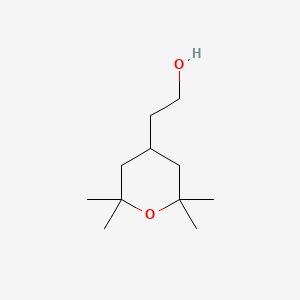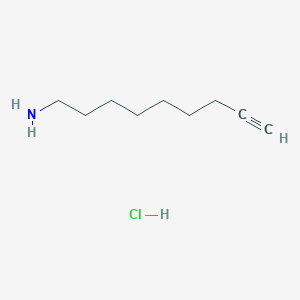
Non-8-yn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-8-yn-1-amine hydrochloride is an organic compound with the molecular formula C9H18ClN. It is a derivative of non-8-yn-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is of interest due to its unique structure, which includes an alkyne group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-8-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of non-8-yn-1-amine with hydrochloric acid. The reaction typically occurs under mild conditions, where the amine group is protonated to form the hydrochloride salt.
Another method involves the use of coupling reactions, such as the A3 coupling reaction, which combines an alkyne, an amine, and an aldehyde in the presence of a catalyst to form propargylamines . This method is advantageous due to its efficiency and the ability to perform the reaction under solvent-free conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Non-8-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are used for reduction reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Non-8-yn-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with alkyne functionalities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of non-8-yn-1-amine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the alkyne and amine groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
Non-8-yn-1-amine hydrochloride can be compared with other similar compounds, such as:
Propargylamine hydrochloride: Similar in structure but with a shorter carbon chain.
2-Propyn-1-amine hydrochloride: Another alkyne-containing amine with different reactivity due to its shorter chain length.
The uniqueness of this compound lies in its longer carbon chain, which provides different reactivity and applications compared to shorter-chain alkynes.
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
non-8-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-2-3-4-5-6-7-8-9-10;/h1H,3-10H2;1H |
InChI Key |
DGCIPBLDYMLKMS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)
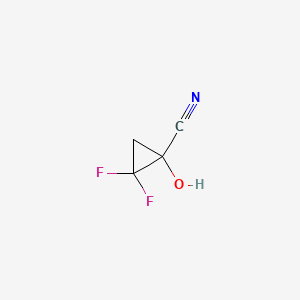


![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
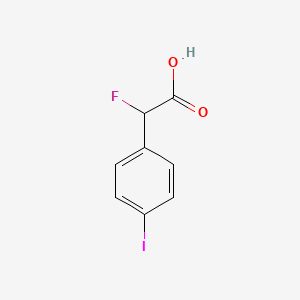
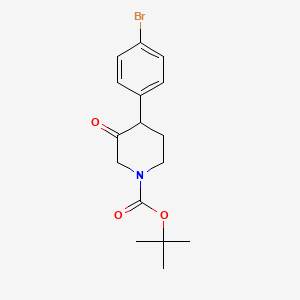
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
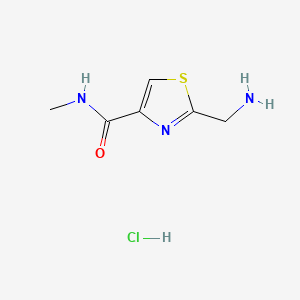
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
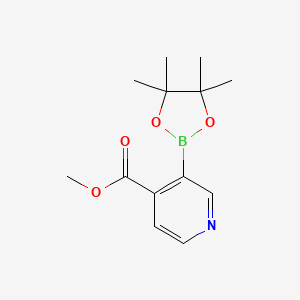
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)
